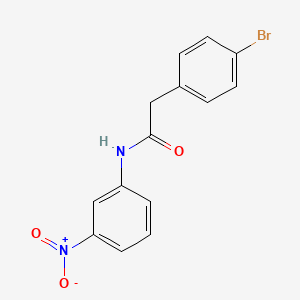

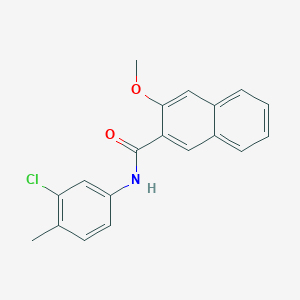

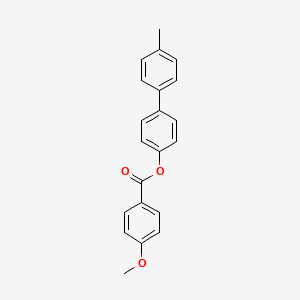

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide

Descripción general

Descripción

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide, also known as DMNB, is a chemical compound that belongs to the class of nitrobenzamides. It has been widely used in scientific research as a fluorescent probe for detecting protein conformational changes and as a substrate for enzymatic reactions. DMNB has also been investigated for its potential applications in drug discovery and development due to its unique structural features and biological activities.

Mecanismo De Acción

The mechanism of action of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is based on its ability to bind to the hydrophobic cavities of proteins and undergo a conformational change upon binding. This results in a change in fluorescence intensity, which can be measured using spectroscopic techniques such as fluorescence spectroscopy or fluorescence microscopy. The binding of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide to proteins is reversible and depends on several factors, including the hydrophobicity and size of the binding pocket, the charge distribution on the protein surface, and the pH and ionic strength of the solution.

Biochemical and Physiological Effects:

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide has been shown to have several biochemical and physiological effects, including its ability to selectively bind to hydrophobic cavities of proteins, induce protein conformational changes, and act as a substrate for enzymatic reactions. It has also been investigated for its potential applications in drug discovery and development due to its unique structural features and biological activities.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide in lab experiments is its high selectivity and sensitivity for detecting protein conformational changes. It is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one of the main limitations of using N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is its relatively low photostability, which can limit its application in long-term experiments. It is also important to note that N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide may not be suitable for all types of proteins and experimental conditions, and its specificity and sensitivity may vary depending on the protein and the experimental setup.

Direcciones Futuras

There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide, including its application in drug discovery and development, its use in studying protein-ligand interactions, and its potential as a diagnostic tool for detecting protein misfolding and aggregation. Other future directions include the development of new synthetic methods for N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide and its derivatives, the optimization of experimental conditions for its use in various applications, and the investigation of its biological activities in vivo. Overall, N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide has great potential for advancing our understanding of protein structure and function and for developing new diagnostic and therapeutic strategies for various diseases.

Métodos De Síntesis

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide can be synthesized through several methods, including the reaction of 3-methyl-4-nitrobenzoic acid with 2,6-dimethylaniline in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl). The reaction typically takes place in a polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.

Aplicaciones Científicas De Investigación

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide has been widely used in scientific research as a fluorescent probe for detecting protein conformational changes and as a substrate for enzymatic reactions. It has been shown to selectively bind to the hydrophobic cavities of proteins and undergo a conformational change upon binding, resulting in a change in fluorescence intensity. This property has been exploited for studying protein-ligand interactions, protein folding, and protein conformational changes in real-time.

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-10-5-4-6-11(2)15(10)17-16(19)13-7-8-14(18(20)21)12(3)9-13/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNHTHAFYCOINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357910 | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro- | |

CAS RN |

109306-96-9 | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)